molecular formula C12H12N4O2 B2476144 N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-94-8

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2476144
CAS No.: 2097918-94-8
M. Wt: 244.254
InChI Key: WXZVSVBPLNCJIX-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a unique combination of furan, azetidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan moiety may interact with enzymes or receptors, while the azetidine and pyrimidine rings may contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the presence of the furan moiety, which is less common in similar compounds. This unique structure may confer specific biological activities and make it a valuable scaffold for drug development.

Biological Activity

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan moiety, an azetidine ring, and a pyrimidine base. The synthesis typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : Achieved through aza-Michael addition.
  • Coupling with Furan Derivative : Utilizes Suzuki–Miyaura cross-coupling reactions.
  • Pyrimidine Incorporation : Involves nucleophilic substitution reactions with pyrimidine precursors.

These synthetic routes are crucial for developing derivatives with enhanced biological properties.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets, potentially affecting enzyme activity or receptor binding. The furan component may enhance interactions with biological targets due to its electrophilic nature, while the azetidine and pyrimidine rings contribute to the overall stability and reactivity of the compound .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of azetidine compounds have shown significant activity against various bacterial strains, including:

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus15.6Superior to chloramphenicol
Escherichia coli31.25Comparable to standard antibiotics
Proteus mirabilis20.0Effective against resistant strains

These findings suggest that modifications in the structure can lead to improved efficacy against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF7 (breast cancer)8.0Cell cycle arrest
A549 (lung cancer)15.0Inhibition of migration

The observed anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    A research team evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that certain modifications could enhance antibacterial activity significantly compared to existing antibiotics .
  • Evaluation of Anticancer Properties :
    In a comparative study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited promising results, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

furan-3-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVSVBPLNCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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